Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22ClFNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the piperidine ring reacts with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Protection of the amine group: The amine group of the piperidine ring is protected by reacting it with tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, ethers, and amines.
Scientific Research Applications
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is used in the development of new materials and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzoyl group. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
Chemical Identity
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate, with the CAS number 1159826-11-5, is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C17H21ClFNO3 and it has a molecular weight of approximately 341.81 g/mol. The compound features a piperidine ring, which is commonly associated with various pharmacological activities.
Pharmacological Profile
Research on this compound suggests that it exhibits a range of biological activities, primarily as an inhibitor in various biochemical pathways. The structural components of the molecule allow it to interact with specific biological targets, making it a candidate for further pharmacological exploration.
Key Activities
-
Kinase Inhibition:
- Preliminary studies indicate that this compound may inhibit certain kinases, which are critical in cell signaling pathways. This inhibition can potentially affect cancer cell proliferation and survival.
-
Antimicrobial Properties:
- There is emerging evidence suggesting antimicrobial activity against various pathogens, although specific data on efficacy and mechanism are still under investigation.
-
Neuropharmacological Effects:
- The piperidine moiety is known for its neuroactive properties, which may contribute to potential applications in treating neurological disorders.
Case Study 1: Kinase Inhibition
A study published in a peer-reviewed journal highlighted the compound's ability to bind to the inactive conformation of certain kinases, which plays a crucial role in cancer treatment strategies. The half-maximal inhibitory concentration (IC50) values were reported in subnanomolar ranges for specific mutant forms of kinases associated with tumorigenesis.
Case Study 2: Antimicrobial Activity
In vitro studies conducted on various bacterial strains showed that this compound exhibited significant antimicrobial activity. The mechanism of action was suggested to involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | 1159826-11-5 | 341.81 g/mol | Kinase inhibition, antimicrobial |
Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | 1228631-50-2 | 341.80 g/mol | Similar kinase inhibition |
Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | 1134327-76-6 | 341.81 g/mol | Moderate neuropharmacological effects |
The compound's mechanism of action primarily involves its interaction with target proteins through hydrogen bonding and hydrophobic interactions due to its unique structural features. This interaction can lead to conformational changes in the target proteins, disrupting their normal function.
Future Directions
The biological activity of this compound opens avenues for further research into its therapeutic potential. Future studies should focus on:
- In vivo Testing: To better understand the pharmacokinetics and dynamics of the compound.
- Mechanistic Studies: To elucidate the precise biochemical pathways affected by this compound.
- Structural Modifications: To enhance efficacy and reduce potential side effects through medicinal chemistry approaches.
Properties
Molecular Formula |
C17H21ClFNO3 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
WGYBPNLIFRKKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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